molecular formula C17H21N3O2 B2975132 (2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025649-82-4

(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2975132
CAS No.: 1025649-82-4
M. Wt: 299.374
InChI Key: QEFLWSHVWFYXGF-SVRYVPOOSA-N
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Description

(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound characterized by its unique structure, which includes a methoxyimino group, a phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting with the preparation of the methoxyimino intermediate. This intermediate is then reacted with a phenylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12(20-22-5)13-6-8-15(9-7-13)19-11-14(10-18)16(21)17(2,3)4/h6-9,11,19H,1-5H3/b14-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFLWSHVWFYXGF-SVRYVPOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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